Hinokiflavone pentamethyl ether
Description
Hinokiflavone (HNK) is a C–O–C-type biflavonoid composed of two apigenin units linked via an ether bond (8→2'' linkage) . It is primarily isolated from Selaginella species and exhibits significant anticancer properties, including anti-proliferative and anti-metastatic activities . HNK modulates key signaling pathways such as ERK1-2/p38/NFκB and inhibits matrix metalloproteinases (MMP-2 and MMP-9), critical for tumor invasion . Additionally, HNK acts as a rare natural inhibitor of SENP1, a SUMO-specific protease involved in pre-mRNA splicing regulation, positioning it as a promising scaffold for synthetic anticancer drug design .
Properties
CAS No. |
19202-39-2 |
|---|---|
Molecular Formula |
C35H28O10 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
6-[4-(5,7-dimethoxy-4-oxochromen-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C35H28O10/c1-38-21-10-6-19(7-11-21)27-17-25(37)33-30(45-27)18-31(41-4)34(35(33)42-5)43-22-12-8-20(9-13-22)26-16-24(36)32-28(40-3)14-23(39-2)15-29(32)44-26/h6-18H,1-5H3 |
InChI Key |
XROHGCOOASGHPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC)OC)OC |
Synonyms |
Penta-O-methylhinokiflavone; 6-[4-(5,7-Dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hinokiflavone pentamethyl ether typically involves the methylation of hinokiflavone. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. Advanced techniques such as high-performance liquid chromatography and microwave-assisted synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Hinokiflavone pentamethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield reduced flavonoid derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Halogenated or nitrated flavonoid compounds.
Scientific Research Applications
Hinokiflavone pentamethyl ether has a wide range of scientific research applications:
Chemistry: Used as a model compound to study biflavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of hinokiflavone pentamethyl ether involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydrogen peroxide, protecting cells from oxidative damage.
Anticancer Activity: It modulates the expression of Bax and Bcl-2 proteins, leading to apoptosis in cancer cells.
Anti-inflammatory Activity: It interferes with the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Classification of Biflavonoids
Biflavonoids are categorized into two groups based on their interflavonoid linkages:
- C–C-Type : Amentoflavone, robustaflavone, and agathisflavone (e.g., linked via 8→3' or 8→6 bonds).
- C–O–C-Type : HNK, ochnaflavone, and delicaflavone (ether-bonded).
Table 1: Key Structural and Functional Differences
| Compound | Linkage Type | Methylation Status | Cytotoxicity (IC₅₀)* | Key Mechanisms |
|---|---|---|---|---|
| Hinokiflavone (HNK) | C–O–C | Unmethylated | 8.2 µM | SENP1 inhibition, MMP-9 binding |
| Amentoflavone | C–C | Unmethylated | >50 µM | Weak ERK modulation |
| Volkensiflavone | C–O–C | Hexamethyl ether | 12.4 µM | Reduced solubility, moderate SENP1 inhibition |
| Quercetin pentamethyl ether | Monomeric | Pentamethyl | 15.6 µM | Adipocyte differentiation modulation |
*Cytotoxicity data from human hepatocellular carcinoma cell lines .
Mechanistic Differentiation
- C–O–C vs. C–C Linkages: The ether bond in HNK enhances conformational flexibility, enabling direct binding to MMP-9 and SENP1, whereas C–C-linked biflavonoids (e.g., amentoflavone) exhibit weaker interactions with these targets .
- Methylation Effects: HNK Derivatives: Methylation (e.g., pentamethyl or hexamethyl ethers) improves lipophilicity and bioavailability but may reduce binding affinity to hydrophilic targets like MMP-9 . Quercetin Pentamethyl Ether: Unlike HNK, this monomeric flavone modulates transcriptional factors in adipogenesis, highlighting the functional divergence induced by methylation patterns .
Cytotoxicity and Therapeutic Potential
- HNK: Demonstrates potent cytotoxicity (IC₅₀ = 8.2 µM) against hepatocellular carcinoma, outperforming most C–C-type biflavonoids .
- Methylated Analogues : Volkensiflavone hexamethyl ether (IC₅₀ = 12.4 µM) and quercetin pentamethyl ether (IC₅₀ = 15.6 µM) show reduced potency compared to HNK, suggesting that excessive methylation may hinder target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
